![molecular formula C19H14F3N3O4S B3020274 N-(benzo[d][1,3]dioxol-5-yl)-2-(2-((4-(trifluoromethoxy)phenyl)amino)thiazol-4-yl)acetamide CAS No. 1172876-29-7](/img/structure/B3020274.png)
N-(benzo[d][1,3]dioxol-5-yl)-2-(2-((4-(trifluoromethoxy)phenyl)amino)thiazol-4-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound of interest, N-(benzo[d][1,3]dioxol-5-yl)-2-(2-((4-(trifluoromethoxy)phenyl)amino)thiazol-4-yl)acetamide, is a derivative of benzothiazole and acetamide. Benzothiazole derivatives are known for their diverse biological activities, including antitumor and antibacterial properties. The compound is likely to have been synthesized for the purpose of exploring these activities, although the provided papers do not directly discuss this specific compound.
Synthesis Analysis
The synthesis of benzothiazole acetamide derivatives typically involves the reaction of benzothiazole with acetic acid or its derivatives. For example, in one study, benzothiazoles were refluxed with acetic acid to produce N-(benzo[d]thiazol-2-yl) acetamides with different substituents . Another approach involved the reaction of 4-aminobenzoic acid and 2-aminothiophenol in polyphosphoric acid, followed by acetylation and further reactions with heterocyclic derivatives . These methods suggest that the compound of interest could be synthesized through similar pathways, involving initial formation of the benzothiazole structure, followed by acetylation and substitution with the appropriate amino and trifluoromethoxy phenyl groups.
Molecular Structure Analysis
The molecular structure of benzothiazole acetamide derivatives is characterized by the presence of hydrogen bonding, which plays a significant role in their assembly and photophysical properties. For instance, hydrogen bonds can form between the amide NH and the thiazole nitrogen or with water molecules acting as bridges . The specific molecular structure of the compound would likely exhibit similar hydrogen bonding patterns, which could influence its biological activity and solubility.
Chemical Reactions Analysis
Benzothiazole acetamide derivatives can undergo various chemical reactions depending on their substituents. The presence of reactive functional groups such as amides, amines, and ethers can lead to interactions with other molecules, potentially forming new compounds or complexes. The papers provided do not detail the chemical reactions of the specific compound , but they do suggest that such derivatives can be reactive and versatile in chemical synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole acetamide derivatives, such as solubility, acidity (pKa), and photophysical characteristics, are influenced by their molecular structure. The pKa values of similar compounds have been determined, indicating the protonation sites and the relative acidity of different nitrogen atoms within the molecules . These properties are crucial for understanding the compound's behavior in biological systems and its potential as a drug candidate.
Case Studies
While the provided papers do not discuss case studies involving the exact compound of interest, they do provide insights into the biological activities of related benzothiazole acetamide derivatives. Some derivatives have shown considerable antitumor activity against various cancer cell lines , while others have demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria . These studies highlight the potential of benzothiazole acetamide derivatives as therapeutic agents and warrant further investigation into their mechanisms of action and efficacy in clinical settings.
特性
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[2-[4-(trifluoromethoxy)anilino]-1,3-thiazol-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F3N3O4S/c20-19(21,22)29-14-4-1-11(2-5-14)24-18-25-13(9-30-18)8-17(26)23-12-3-6-15-16(7-12)28-10-27-15/h1-7,9H,8,10H2,(H,23,26)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSJFNTVWXVNBGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CC3=CSC(=N3)NC4=CC=C(C=C4)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F3N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-Cyclopropyl-N-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]pyrimidin-4-amine](/img/structure/B3020191.png)
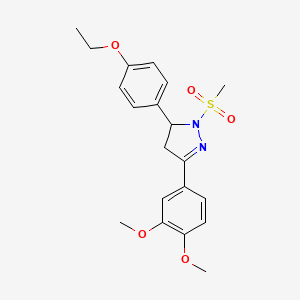
![2-chloro-6-fluoro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide](/img/structure/B3020193.png)
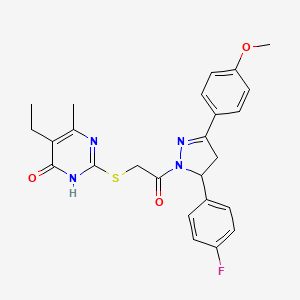
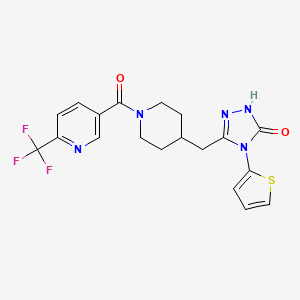
![5-[(Prop-2-enoylamino)methyl]pyridine-2-carboxamide](/img/structure/B3020198.png)

![N-(4-isopropylphenyl)-9-methyl-4-oxo-N-propyl-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B3020202.png)

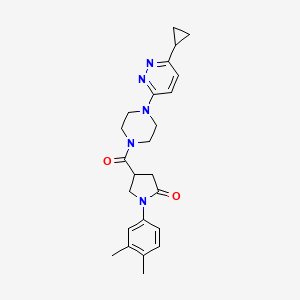
![8-allyl-3-{[4-(3-chlorophenyl)piperazino]carbonyl}-2H-chromen-2-one](/img/structure/B3020208.png)
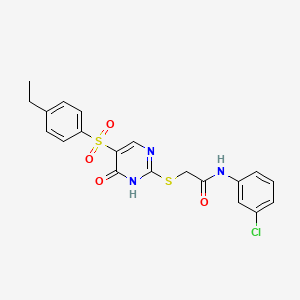

![2-(benzo[d]thiazol-2-yl(methyl)amino)-1-(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone](/img/structure/B3020213.png)